molecular formula C17H20N2O2 B14492688 N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide CAS No. 63487-44-5

N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14492688
CAS No.: 63487-44-5
M. Wt: 284.35 g/mol
InChI Key: IOVMEAALDYBQSH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide moiety in this compound enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a potential candidate for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol uses aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is rapid, operationally straightforward, and generally high-yielding .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance reaction rates and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for its potential as an enzyme inhibitor, with applications in treating diseases such as cancer, diabetes, and infections.

    Industry: Used in the development of new materials and polymers

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamide: Shares the indole and carboxamide moieties but lacks the N,N-dimethyl and 2-methylpropyl groups.

    N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole: Similar structure but lacks the carboxamide group.

Uniqueness

N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the carboxamide and N,N-dimethyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

63487-44-5

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methylpropyl)furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C17H20N2O2/c1-11(2)10-19-13-8-6-5-7-12(13)16-14(19)9-15(21-16)17(20)18(3)4/h5-9,11H,10H2,1-4H3

InChI Key

IOVMEAALDYBQSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3=C1C=C(O3)C(=O)N(C)C

Origin of Product

United States

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